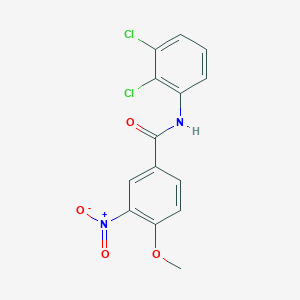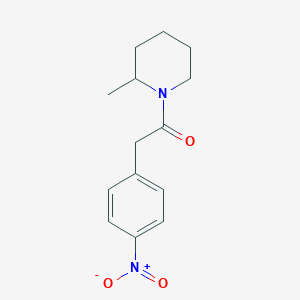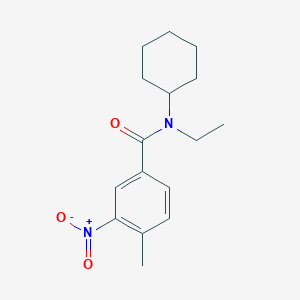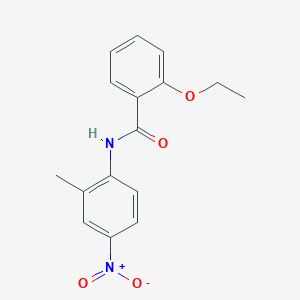
N-(2,3-dichlorophenyl)-4-methoxy-3-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-DCPP , belongs to the phenylpiperazine family. It serves as both a precursor in the synthesis of aripiprazole (an antipsychotic medication) and one of its metabolites . its pharmacological activity as a serotonin receptor agonist remains unclear, unlike its close analogue, 3-chlorophenylpiperazine (mCPP). Notably, 2,3-DCPP acts as a partial agonist of dopamine D2 and D3 receptors .
準備方法
Synthetic Routes:: The synthetic route for 2,3-DCPP involves the following steps:
Nitration: Nitration of 4-methoxyacetophenone yields 4-methoxy-3-nitroacetophenone.
Reductive Amination: The reaction of 4-methoxy-3-nitroacetophenone with 2,3-dichloroaniline (or its derivatives) via reductive amination forms 2,3-DCPP.
Industrial Production:: Industrial-scale production methods typically involve optimized versions of the above synthetic steps.
化学反応の分析
Reactions::
Reduction: 2,3-DCPP can undergo reduction reactions.
Substitution: It is susceptible to nucleophilic substitution reactions.
Oxidation: While not a primary feature, oxidation reactions are possible.
Reduction: Sodium borohydride (NaBH4) or other reducing agents.
Substitution: Alkyl halides or other electrophiles.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4).
- Reduction: 4-methoxy-3-aminobenzamide.
- Substitution: Various derivatives depending on the substituent.
科学的研究の応用
2,3-DCPP’s applications span several fields:
Medicine: Its role as an aripiprazole precursor is crucial in antipsychotic therapy.
Chemistry: It serves as a building block for drug development.
Biology: Research on its receptor interactions and pharmacology.
Industry: Its use in pharmaceutical manufacturing.
作用機序
The exact mechanism by which 2,3-DCPP exerts its effects remains an active area of study. It interacts with dopamine receptors, but further research is needed to elucidate its full mode of action.
類似化合物との比較
3,4-DCPP: A positional isomer, acting as a serotonin releaser and β1-adrenergic receptor blocker.
3,4,5-Trichlorophenylpiperazine: Another derivative with distinct properties.
特性
分子式 |
C14H10Cl2N2O4 |
|---|---|
分子量 |
341.1 g/mol |
IUPAC名 |
N-(2,3-dichlorophenyl)-4-methoxy-3-nitrobenzamide |
InChI |
InChI=1S/C14H10Cl2N2O4/c1-22-12-6-5-8(7-11(12)18(20)21)14(19)17-10-4-2-3-9(15)13(10)16/h2-7H,1H3,(H,17,19) |
InChIキー |
UNGXZSHOGCXDDQ-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=C(C(=CC=C2)Cl)Cl)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-benzyl-N-(4-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide](/img/structure/B11025579.png)

![2-[acetyl(2-methoxyethyl)amino]-N-[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B11025604.png)
![4-phenyl-3,4-dihydropyrimido[1,2-a]benzimidazol-2(1H)-one](/img/structure/B11025609.png)
![Ethyl [2-({[2-(pyridin-4-yl)quinolin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B11025616.png)
![1-benzyl-5-oxo-N-[(2E)-5-(phenoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]pyrrolidine-3-carboxamide](/img/structure/B11025620.png)


![dimethyl 2-{1-[(2-bromophenyl)carbonyl]-2,2,8-trimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate](/img/structure/B11025638.png)
![2-{1H,2H,3H,4H,5H-pyrido[4,3-b]indole-2-carbonyl}pyridine](/img/structure/B11025647.png)
![7,8-dimethyl-3-(tetrahydrofuran-2-ylmethyl)-1-[3-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B11025653.png)
![4-ethyl-7-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethoxy}-8-methyl-2H-chromen-2-one](/img/structure/B11025654.png)
![4-[(2-Methylpropyl)carbamoyl]phenyl acetate](/img/structure/B11025664.png)
![Methyl 2-({2-[2-(methoxycarbonyl)anilino]-2-oxoacetyl}amino)benzoate](/img/structure/B11025671.png)
